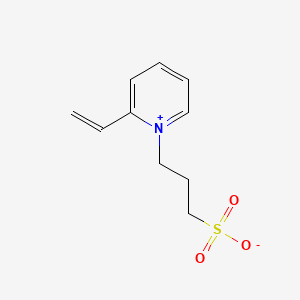

1-(3-Sulphonatopropyl)-2-vinylpyridinium

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethenylpyridin-1-ium-1-yl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-2-10-6-3-4-7-11(10)8-5-9-15(12,13)14/h2-4,6-7H,1,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHDSWZXBHTLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=[N+]1CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216327 | |

| Record name | 1-(3-Sulphonatopropyl)-2-vinylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6613-64-5 | |

| Record name | Pyridinium, 2-ethenyl-1-(3-sulfopropyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6613-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Sulfonatopropyl)-2-vinylpyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006613645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Sulphonatopropyl)-2-vinylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-sulphonatopropyl)-2-vinylpyridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-SULFONATOPROPYL)-2-VINYLPYRIDINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH2H8VRY6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of 1-(3-Sulphonatopropyl)-2-vinylpyridinium

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Zwitterionic Monomers

In the landscape of advanced materials and polymer chemistry, zwitterionic compounds, particularly those designed as polymerizable monomers, represent a cornerstone of innovation. 1-(3-Sulphonatopropyl)-2-vinylpyridinium, a sulfobetaine-based monomer, is a prime example of this class. Its unique molecular architecture, containing both a cationic pyridinium ring and an anionic sulfonate group, imparts a distinct zwitterionic character.[1] This structure is not merely a chemical curiosity; it is the foundation for creating polymers with sophisticated properties such as exceptional hydrophilicity, biocompatibility, and stimuli-responsive behavior. This guide provides a comprehensive, field-proven perspective on the synthesis of this monomer and the rigorous characterization required to validate its structure and purity, ensuring its suitability for downstream applications in areas ranging from biomedical devices to advanced coatings.[1][2][3]

The Synthesis Pathway: A Deliberate Approach to Quaternization

The synthesis of this compound is achieved through a classic quaternization reaction. This process involves the nucleophilic attack of the nitrogen atom in the 2-vinylpyridine ring on the electrophilic carbon of 1,3-propanesultone.[1][2] This reaction is elegant in its simplicity but requires careful control to ensure high yield and purity.

Mechanistic Rationale and Experimental Design

The core of the synthesis is an S_N_2 reaction where the lone pair of electrons on the pyridine nitrogen atom attacks the terminal carbon of the 1,3-propanesultone, leading to the cleavage of the C-O bond and the opening of the sultone's cyclic ester structure.[4]

-

Choice of Reactants :

-

2-Vinylpyridine : This serves as the foundational structure, providing the polymerizable vinyl group and the nucleophilic nitrogen center for the quaternization reaction.

-

1,3-Propanesultone : This is a highly efficient alkylating agent. Its strained four-membered ring makes it susceptible to nucleophilic attack, and upon ring-opening, it directly installs the propyl sulfonate group, creating the desired zwitterionic structure in a single, atom-economical step.[4][5]

-

-

Solvent Selection : The choice of solvent is critical. A polar aprotic solvent, such as acetonitrile , is ideal.[2] It effectively dissolves both the nonpolar 2-vinylpyridine and the polar 1,3-propanesultone, facilitating reactant interaction. Its aprotic nature ensures it does not participate in the reaction, preventing the formation of unwanted byproducts that could occur with protic solvents like water or alcohols.

-

Reaction Conditions :

-

Temperature : The reaction is typically conducted at a moderately elevated temperature, for instance, 60 °C.[2] This provides sufficient thermal energy to overcome the activation barrier of the reaction, ensuring a practical reaction rate. Excessively high temperatures are avoided to prevent the potential for auto-polymerization of the vinyl-containing reactant or product.

-

Inert Atmosphere : Purging the reaction vessel with an inert gas like nitrogen is a crucial step.[2] This displaces oxygen, which could otherwise lead to oxidative side reactions or interfere with radical-sensitive species, thereby ensuring the integrity of the reactants and the final product.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of sulfobetaine vinylpyridines.[2]

-

Preparation : In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-vinylpyridine (5 mL) and 1,3-propanesultone (4.76 mL) in acetonitrile (50 mL).

-

Inerting : Seal the flask with a rubber septum and purge the system with dry nitrogen gas for 20 minutes to establish an inert atmosphere.

-

Reaction : Place the flask in a preheated oil bath at 60 °C and stir the mixture vigorously.

-

Incubation : Continue the reaction under these conditions for 24 hours. A pale-yellow solid is expected to precipitate out of the solution as the product is formed.

-

Isolation : After 24 hours, cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

-

Purification : To remove any unreacted starting materials and impurities, wash the collected solid thoroughly with diethyl ether. This is a critical step as the zwitterionic product is insoluble in diethyl ether, while the starting materials are soluble. Stir the product in diethyl ether twice, for at least eight hours each time, to ensure complete purification.

-

Drying : After the final wash, filter the product and dry it in a vacuum oven at 40 °C for 24 hours to yield the final, pure this compound monomer. A yield of approximately 79% can be expected.[2]

Comprehensive Characterization: Validating Molecular Identity and Purity

Rigorous characterization is non-negotiable. It confirms the successful synthesis of the target molecule and establishes its purity, which is paramount for its performance in subsequent polymerization reactions.

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR : The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. Key expected signals include:

-

Vinyl Protons : Three distinct signals in the olefinic region (typically δ 5.5-7.0 ppm), corresponding to the three protons of the vinyl group (-CH=CH₂). Their characteristic splitting patterns (doublet of doublets) are definitive proof of the vinyl group's presence.

-

Pyridinium Ring Protons : A set of aromatic signals (typically δ 7.5-9.0 ppm) corresponding to the protons on the pyridinium ring. These signals are shifted downfield compared to the starting 2-vinylpyridine due to the electron-withdrawing effect of the positively charged nitrogen.

-

Propyl Chain Protons : Three multiplets corresponding to the three methylene (-CH₂-) groups of the sulfonatopropyl chain, typically appearing between δ 2.0 and 5.0 ppm.

-

-

¹³C NMR : The carbon NMR spectrum confirms the carbon skeleton of the molecule. The disappearance of the C=O signal from 1,3-propanesultone and the appearance of signals corresponding to the pyridinium ring carbons, the vinyl carbons, and the three distinct carbons of the propyl chain validate the structure.

2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the key functional groups present in the synthesized compound.

-

Causality of Peaks : The presence of specific absorption bands confirms the molecular structure.

-

S=O Stretching : Strong absorption bands around 1040 cm⁻¹ and 1180 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the sulfonate group (SO₃⁻), confirming the successful ring-opening of the sultone.

-

C=C and C=N Stretching : Vibrations in the 1600-1650 cm⁻¹ region correspond to the stretching of the vinyl C=C double bond and the C=N bonds within the aromatic pyridinium ring.

-

C-H Stretching : Peaks around 3000-3100 cm⁻¹ (aromatic and vinyl C-H) and 2850-2950 cm⁻¹ (aliphatic C-H from the propyl chain) will also be present.

-

Physical and Chemical Data Summary

Quantitative data provides a clear benchmark for the synthesized product. The following table summarizes the essential properties of this compound.

| Property | Value / Observation | Source(s) |

| IUPAC Name | 3-(2-ethenylpyridin-1-ium-1-yl)propane-1-sulfonate | [1][6] |

| CAS Number | 6613-64-5 | [1][6] |

| Molecular Formula | C₁₀H₁₃NO₃S | [1][7] |

| Molecular Weight | 227.28 g/mol | [1][6][7] |

| Appearance | White to light yellow powder/solid | [2][7] |

| Melting Point | ~220-263 °C (with decomposition) | [7] |

| Solubility | Soluble in water | [1][7] |

| Key FT-IR Peaks | ~1040, 1180 cm⁻¹ (S=O); ~1630 cm⁻¹ (C=C, C=N) | [6] |

| ¹H NMR Signals | Vinyl, Pyridinium, and Propyl chain protons confirmed |

Application in Polymer Science: A Gateway to Functional Materials

The primary utility of this compound is its role as a zwitterionic monomer for the synthesis of advanced polymers, often referred to as poly(sulfobetaines).

Polymerization Potential

The presence of the vinyl group allows this monomer to readily participate in various polymerization reactions, most commonly free radical polymerization .[1][8] This method is robust and compatible with the zwitterionic nature of the monomer, allowing for its homopolymerization or its copolymerization with other vinyl monomers to tailor the final properties of the material.[2][8]

Caption: Free radical polymerization of the zwitterionic monomer.

Properties of Derived Polymers

Polymers incorporating this monomer exhibit a range of desirable properties stemming directly from its zwitterionic structure:

-

Antifouling Surfaces : The highly hydrated layer formed around the zwitterionic groups provides a physical and energetic barrier to protein adsorption and cell adhesion, making these polymers excellent candidates for anti-biofouling coatings on medical devices and marine equipment.[2]

-

Stimuli-Responsive Behavior : The solubility and conformation of these polymers can change in response to variations in the ionic strength of the surrounding solution, a phenomenon known as the "anti-polyelectrolyte" effect. This enables their use in smart hydrogels, sensors, and controlled drug delivery systems.[1]

-

Adhesion and Surface Modification : The ionic nature of the monomer enhances the adhesive properties of polymers, particularly on polar surfaces.[1]

Safety and Handling

As with any chemical synthesis, adherence to safety protocols is mandatory.

-

Hazards : this compound is classified as harmful if swallowed and may cause an allergic skin reaction. It is also considered harmful to aquatic life with long-lasting effects.[6]

-

Precautions : Always handle this chemical in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a versatile and valuable monomer whose synthesis, while straightforward, demands precision and a thorough understanding of the underlying chemical principles. The detailed characterization outlined in this guide is essential for ensuring the quality and reliability of the monomer for its intended applications. The unique properties it imparts to polymers underscore its importance in the ongoing development of next-generation materials for the biomedical, pharmaceutical, and materials science industries.

References

- This compound - 6613-64-5. Vulcanchem.

- Preparation of Zwitterionic Sulfobetaines and Study of Their Thermal Properties and Nanostructured Self-Assembling Fe

- 1-(3-Sulfonatopropyl)-2-vinylpyridinium | C10H13NO3S | CID 81089. PubChem.

- Protected Poly(3-sulfopropyl methacrylate) Copolymers: Synthesis, Stability, and Orthogonal Deprotection | ACS Polymers Au.

- 1-(2-HYDROXY-3-SULFOPROPYL)-PYRIDINIUM BETAINE.

- Poly(vinyl pyridine)

- 1-(3-SULFOPROPYL)-2-VINYLPYRIDINIUM BETAINE | 6613-64-5. ChemicalBook.

- 1-(3-Sulfopropyl)-2-vinylpyridinium Hydroxide Inner Salt 6613-64-5. TCI Chemicals.

- 1-(3-Sulfopropyl)-2-vinylpyridinium Hydroxide Inner Salt | 6613-64-5. TCI Chemicals.

- Process for the preparation of 1-(3-sulphopropyl)-pyridinium-betaine.

- Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions. Polymer Chemistry (RSC Publishing).

- (PDF) Reactions with propanesultone _(1,3).

- Synthesis and characterization of poly (4-vinylpyridine) as a zwitterionic polymer | Request PDF.

- Work-up of SN2 reaction with 1,3-propane sultone. Chemistry Stack Exchange.

- Structures and Synthesis of Zwitterionic Polymers. MDPI.

- 1,3-Propane sultone. Wikipedia.

- Reactions with 1.3 propane sultone for the synthesis of cation-exchange membranes. European polymer journal.

Sources

- 1. This compound (6613-64-5) for sale [vulcanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]

- 5. research.utwente.nl [research.utwente.nl]

- 6. 1-(3-Sulfonatopropyl)-2-vinylpyridinium | C10H13NO3S | CID 81089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(3-SULFOPROPYL)-2-VINYLPYRIDINIUM BETAINE | 6613-64-5 [chemicalbook.com]

- 8. Structures and Synthesis of Zwitterionic Polymers [mdpi.com]

A Technical Guide to the Zwitterionic Nature of Pyridinium-Based Monomers: Synthesis, Characterization, and Applications

Executive Summary

Zwitterionic materials, which possess an equal number of positive and negative charges within a single repeating unit, have emerged as a frontier class of polymers, particularly for biomedical and coating applications.[1] Among these, pyridinium-based zwitterionic monomers offer a unique combination of chemical stability, synthetic versatility, and potent functionality. Their inherent structure, featuring a permanently cationic pyridinium ring, allows for the creation of robust materials with exceptional properties. This guide provides an in-depth exploration of the core principles governing the zwitterionic nature of these monomers, detailing their synthesis, characterization, and the profound implications of their structure on material performance in fields ranging from drug delivery to advanced coatings.

Foundational Principles: The Pyridinium Zwitterion

A zwitterion is a molecule that contains both a cationic and an anionic functional group, resulting in an overall neutral charge.[2] This dual-charge nature is the cornerstone of their unique properties. Unlike polyampholytes, where the charges may be randomly distributed, the charges in a zwitterionic monomer are stoichiometrically balanced within each repeating unit.[3]

The defining feature of a pyridinium-based zwitterion is the pyridinium cation. The nitrogen atom in the pyridine ring is quaternized, bestowing a permanent positive charge that is not susceptible to pH fluctuations within a wide physiological range.[3] This stability is a critical advantage over other cationic groups. The anionic counterpart can be varied, but typically includes:

-

Sulfonates (-SO₃⁻): Leading to sulfobetaines, which are strong acids and thus remain deprotonated over a broad pH range.

-

Carboxylates (-COO⁻): Forming carboxybetaines, whose charge is pH-dependent.

-

Phosphates (-PO₄²⁻): Creating phosphobetaines, which mimic natural phospholipids.

The intramolecular ion pair of the pyridinium cation and the tethered anion dictates the monomer's solubility, reactivity, and, most importantly, its interaction with biological environments.

The "Why": Causality of Antifouling Properties

The primary driver for the intense research into zwitterionic materials is their exceptional resistance to biofouling—the non-specific adsorption of proteins, cells, and bacteria onto a surface.[4][5] This property is not merely due to hydrophilicity but is a direct consequence of the zwitterionic structure.

The mechanism is rooted in the formation of a tightly bound hydration layer. The strong electrostatic interactions of the pyridinium and anionic groups with water molecules create a physical and energetic barrier that prevents proteins and other biomolecules from displacing the water and making contact with the underlying surface.[2][6] This robust hydration shell is the key differentiator from materials like poly(ethylene glycol) (PEG), which can be susceptible to oxidative degradation.[5][7]

Caption: Zwitterionic surface creating a hydration barrier against protein adsorption.

Synthesis of Pyridinium-Based Zwitterionic Monomers

The synthesis of these monomers must be robust and yield high-purity products suitable for polymerization. The choice of synthetic route is dictated by the desired anionic group and the polymerizable moiety (e.g., vinyl, methacrylate).

Synthesis of a Vinylpyridinium Sulfobetaine

A common and effective method involves the nucleophilic addition of a vinylpyridine to a cyclic sulfone, such as 1,3-propanesultone. This reaction is a cornerstone for producing sulfobetaine monomers.

Rationale: This pathway is highly efficient and atom-economical. 4-vinylpyridine is a readily available precursor. The ring-opening of 1,3-propanesultone by the pyridine nitrogen is a clean reaction that directly yields the zwitterionic product without requiring protecting groups or complex multi-step procedures. The resulting sulfobetaine is stable across a wide pH range, making it ideal for biomedical applications.

Materials:

-

4-Vinylpyridine (95%, inhibitor removed via basic alumina column)

-

1,3-Propanesultone (98%)

-

Acetone (Anhydrous)

-

Diethyl ether (Anhydrous)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-vinylpyridine (10.5 g, 0.1 mol) in 100 mL of anhydrous acetone.

-

Reagent Addition: Slowly add 1,3-propanesultone (12.2 g, 0.1 mol) to the stirred solution at room temperature. Self-Validation Note: A slight exotherm may be observed. Slow addition prevents overheating and potential side reactions.

-

Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4 hours. A white precipitate will form as the reaction progresses.

-

Isolation: After 4 hours, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the white solid product by vacuum filtration. Wash the solid sequentially with 50 mL of cold acetone and then 50 mL of anhydrous diethyl ether to remove unreacted starting materials.

-

Drying: Dry the product in a vacuum oven at 40°C overnight.

-

Yield: A white, crystalline solid. Typical yield: 90-95%.

Caption: Workflow for the synthesis of a vinylpyridinium sulfobetaine monomer.

Essential Characterization Techniques

Confirming the zwitterionic structure and purity of the monomer is paramount before polymerization. A multi-technique approach provides a self-validating system of characterization.

Spectroscopic and Structural Analysis

| Technique | Purpose & Key Observations | Example Data (for 3-PTCA) [8] |

| ¹H-NMR | Confirms the covalent structure and proton environments. Quaternization of the pyridine nitrogen leads to a significant downfield shift of the aromatic protons. | (300 MHz, DMSO-d⁶) δ 8.82 (dd, 1H), 8.79 (d, 1H), 8.07 (ddd, 1H), 7.71 (dd, 1H), 4.09 (s, 1H).[8] |

| ¹³C-NMR | Verifies the carbon skeleton. The presence of both carboxylate/sulfonate and pyridinium carbons confirms the components of the zwitterion. | (75 MHz, DMSO-d⁶) δ 169.31 (COO⁻), 151.45, 146.03, 133.51, 124.77 (Pyridinium carbons).[8] |

| FT-IR | Identifies key functional groups. Look for characteristic stretches of C=N⁺ (pyridinium ring), and the symmetric/asymmetric stretches of the sulfonate (SO₃⁻) or carboxylate (COO⁻) groups. | (KBr pellet, cm⁻¹) 1618 (C–N), 1467 (C=O and/or C=C).[8] |

| Single-Crystal X-Ray Diffraction | The gold standard for unambiguously confirming the zwitterionic form in the solid state. It provides precise bond lengths and angles, showing the deprotonated anion and the cationic pyridinium nitrogen.[8][9] | Confirmed zwitterionic form with a positively charged pyridinium nitrogen and a deprotonated carboxylate group.[8] |

Expert Insight: While NMR and FT-IR are essential for confirming the chemical structure, they do not definitively prove the zwitterionic state in all cases, as proton location can be ambiguous. Single-crystal X-ray diffraction is the only technique that provides unequivocal evidence of the intramolecular salt bridge in the solid state.[8][9]

Polymerization and Resulting Polymer Properties

Pyridinium-based zwitterionic monomers can be polymerized using various techniques, with free-radical polymerization being a common and robust choice due to its tolerance for ionic groups and aqueous conditions.[3] More advanced methods like metal-free Atom Transfer Radical Polymerization (ATRP) can also be employed, which is particularly useful for pyridine-based monomers that can form complexes with metal catalysts in traditional ATRP.[10]

The resulting polymers (polybetaines) exhibit unique solution properties. They often show an "anti-polyelectrolyte" effect, where their viscosity and solubility in water increase upon the addition of salt. This is because the added ions shield the intramolecular and intermolecular electrostatic attractions between the zwitterionic pairs, allowing the polymer chains to expand.

Applications in Drug Development and Biomedical Science

The unique properties of pyridinium-based zwitterionic polymers make them highly suitable for advanced biomedical applications, offering significant advantages over traditional materials.[5][7]

-

Drug Delivery Vehicles: Their inherent antifouling properties prevent opsonization (the process of marking a particle for ingestion by phagocytes), leading to prolonged circulation times in the bloodstream.[4][5] This allows nanocarriers coated with these polymers to reach their target site more effectively. The zwitterionic structure can also be designed to be responsive to stimuli like pH or redox potential for targeted drug release.[4][5]

-

Antimicrobial Surfaces: The pyridinium moiety itself possesses antimicrobial properties. When combined with the antifouling nature of the zwitterion, it creates a surface that both repels and kills bacteria.[11][12] This dual-action mechanism is highly desirable for medical implants and devices to prevent biofilm formation and device-associated infections.

-

Biosensor Coatings: In implantable biosensors, such as continuous glucose monitors, biofouling can degrade the sensor signal over time.[4] Zwitterionic coatings create a stable and biocompatible interface between the sensor and biological tissue, improving signal reliability and sensor longevity.[4]

Conclusion and Future Outlook

Pyridinium-based zwitterionic monomers represent a powerful and versatile platform for the development of advanced functional materials. Their synthesis is often straightforward, and their unique zwitterionic nature imparts exceptional antifouling, biocompatible, and antimicrobial properties. The ability to tune these properties through synthetic modification of both the pyridinium ring and the anionic group ensures their continued relevance. Future research will likely focus on creating multi-functional monomers with integrated therapeutic or diagnostic capabilities, further expanding their application in personalized medicine, advanced diagnostics, and smart materials.

References

- Zwitterionic Polymers for Biomedical Applications: Antimicrobial and Antifouling Strategies toward Implantable Medical Devices and Drug Delivery. Langmuir - ACS Publications.

- Zwitterionic Polymers for Biomedical Applications: Antimicrobial and Antifouling Strategies toward Implantable Medical Devices and Drug Delivery. PubMed.

- PPSOH - PYRIDINIUM BETAINE. Ataman Kimya.

- Development and Application of Pyridinium 1,4‐Zwitterionic Thiolates: Synthesis of Polysubstituted Thiophenes | Request PDF. ResearchGate.

- Application of Pyridinium 1,4-Zwitterionic Thiolates: Synthesis of Benzopyridothiazepines and Benzothiophenes | Request PDF. ResearchGate.

- Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. MDPI.

- Polybetaines in Biomedical Applications. MDPI.

- Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI.

- Structures and Synthesis of Zwitterionic Polymers. MDPI.

- Modeling Polyzwitterion-Based Drug Delivery Platforms: A Perspective of the Current State-of-the-Art and Beyond. PMC - NIH.

- Structure-Property Relationships in Zwitterionic Pyridinium-Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. PubMed.

- Controlling the pyridinium–zwitterionic ligand ratio on atomically precise gold nanoclusters allowing for eradicating Gram-positive drug-resistant bacteria and retaining biocompatibility. PMC - NIH.

- Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid. CrystEngComm (RSC Publishing).

- Controlling the pyridinium–zwitterionic ligand ratio on atomically precise gold nanoclusters allowing for eradicating Gram-positive drug-resistant bacteria and retaining biocompatibility. Chemical Science (RSC Publishing).

- (PDF) Zwitterionic materials for antifouling membrane surface construction. ResearchGate.

- Sulfo-and carboxybetaine-containing polyampholytes based on Poly(2-vinyl pyridine)s: Synthesis and solution behavior. ResearchGate.

- Synthesis and Solution Properties of Zwitterionic Polymers † | Request PDF. ResearchGate.

- Spontaneous amino–yne click polymerization enabled by pyridinium-activated alkynes toward p–π conjugated ionic polymers. Chemical Science (RSC Publishing).

- Zwitterionic materials for antifouling membrane surface construction. PubMed.

- Spontaneous amino–yne click polymerization enabled by pyridinium-activated alkynes toward p–π conjugated ionic polymers. PMC - NIH.

- Surface Hydration and Antifouling Activity of Zwitterionic Polymers. Kinam Park.

- Sustainable Coating Based on Zwitterionic Functionalized Polyurushiol with Antifouling and Antibacterial Properties. MDPI.

- Preparation of Homopolymer, Block Copolymer, and Patterned Brushes Bearing Thiophene and Acetylene Groups Using Microliter Volumes of Reaction Mixtures. MDPI.

Sources

- 1. Zwitterionic materials for antifouling membrane surface construction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kinampark.com [kinampark.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Zwitterionic Polymers for Biomedical Applications: Antimicrobial and Antifouling Strategies toward Implantable Medical Devices and Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Structure-Property Relationships in Zwitterionic Pyridinium-Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Controlling the pyridinium–zwitterionic ligand ratio on atomically precise gold nanoclusters allowing for eradicating Gram-positive drug-resistant bacteria and retaining biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Controlling the pyridinium–zwitterionic ligand ratio on atomically precise gold nanoclusters allowing for eradicating Gram-positive drug-resistant bacteria and retaining biocompatibility - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Zwitterionic Behavior of Sulfopropyl Pyridinium Compounds

For Researchers, Scientists, and Drug Development Professionals

Foreword: Embracing the Duality of Charge

In the landscape of advanced chemical entities, zwitterions occupy a unique and compelling space. These molecules, characterized by the presence of both positive and negative charges within the same structure, exhibit a fascinating duality that translates into a host of advantageous physicochemical properties. Among the diverse families of zwitterions, sulfopropyl pyridinium compounds have emerged as particularly promising scaffolds in fields ranging from pharmaceutical sciences to materials engineering. Their inherent biocompatibility, tunable solubility, and responsive nature make them a focal point of intensive research and development.

This technical guide is designed to provide a comprehensive and in-depth understanding of the zwitterionic behavior of sulfopropyl pyridinium compounds. Moving beyond a mere recitation of facts, this document aims to deliver field-proven insights, explaining not just the "what" but the "why" behind experimental choices and observed phenomena. As a self-validating system of protocols and mechanistic explanations, this guide is intended to empower researchers, scientists, and drug development professionals to harness the full potential of these remarkable compounds. Every key claim and protocol is substantiated with authoritative references, ensuring a foundation of scientific integrity.

The Molecular Architecture: Understanding the Zwitterionic Nature

At its core, a sulfopropyl pyridinium zwitterion consists of a positively charged pyridinium cation and a negatively charged sulfonate group, linked by a propyl chain. The permanent positive charge on the quaternized nitrogen of the pyridine ring and the strong negative charge on the sulfonate group create a molecule that is overall electrically neutral yet possesses a high degree of polarity.[1] This intramolecular salt structure is the very essence of its zwitterionic character.

The general structure can be depicted as follows:

Caption: Generalized structure of a sulfopropyl pyridinium zwitterion.

This unique molecular architecture dictates a range of properties, including high water solubility, low volatility, and a characteristic response to changes in the surrounding environment, such as pH and ionic strength.[2]

Synthesis of Sulfopropyl Pyridinium Zwitterions: A Practical Guide

The synthesis of sulfopropyl pyridinium zwitterions is typically a straightforward process, most commonly achieved through the nucleophilic reaction of pyridine with 1,3-propanesultone.[3] This reaction involves the ring-opening of the strained sultone ring by the lone pair of electrons on the nitrogen atom of pyridine.

Synthesis of 1-(3-Sulfopropyl)pyridinium Inner Salt: A Step-by-Step Protocol

This protocol details the synthesis of the foundational monomer, 1-(3-sulfopropyl)pyridinium inner salt, also known as pyridinium-N-propanesulfonate.

Materials:

-

Pyridine

-

1,3-Propanesultone

-

Anhydrous ethyl acetate

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Dropping funnel

-

Buchner funnel and filter paper

-

Vacuum oven

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve 1,3-propanesultone in anhydrous ethyl acetate.

-

Slowly add a solution of pyridine in anhydrous ethyl acetate to the flask with continuous stirring. An exothermic reaction will occur, and a white precipitate will begin to form.

-

After the addition is complete, continue stirring the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for several hours to ensure the reaction goes to completion.

-

Cool the mixture to room temperature and collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold ethyl acetate to remove any unreacted starting materials.

-

Dry the product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: The use of anhydrous ethyl acetate is crucial to prevent the hydrolysis of 1,3-propanesultone, which would lead to the formation of 3-hydroxypropanesulfonic acid as a byproduct.

-

Slow Addition: The slow, dropwise addition of the pyridine solution helps to control the exothermic nature of the reaction, preventing a rapid increase in temperature that could lead to side reactions.

-

Stirring and Heating: Continuous stirring ensures proper mixing of the reactants, while gentle heating accelerates the reaction rate, leading to a higher yield in a shorter time.

Caption: Experimental workflow for the synthesis of 1-(3-sulfopropyl)pyridinium inner salt.

Polymerization of Sulfopropyl Pyridinium Monomers

Polymers of sulfopropyl pyridinium zwitterions can be synthesized via free radical polymerization of vinyl-substituted pyridinium monomers. For instance, poly(sulfopropyl-4-vinylpyridinium betaine) can be prepared from the corresponding monomer.[5]

Experimental Protocol for Polymerization: [6]

-

Dissolve the sulfopropyl-4-vinylpyridinium betaine monomer in a suitable solvent, such as a salt solution (e.g., 1 M NaCl) to enhance solubility.[2]

-

Add a free-radical initiator, such as ammonium persulfate (APS).

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization reaction.

-

Heat the reaction mixture to a temperature that initiates the decomposition of the initiator (e.g., 60-70 °C) and maintain this temperature for several hours.

-

Precipitate the resulting polymer by adding the reaction mixture to a non-solvent, such as acetone or a mixture of acetone and methanol.

-

Collect the polymer by filtration and dry it under vacuum.

Physicochemical Characterization of Zwitterionic Behavior

A thorough characterization is essential to confirm the zwitterionic nature and understand the properties of sulfopropyl pyridinium compounds.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the key functional groups present in the zwitterionic structure.

-

Characteristic Peaks:

-

Sulfonate Group (SO₃⁻): Strong asymmetric and symmetric stretching vibrations are typically observed in the regions of 1200-1150 cm⁻¹ and 1060-1030 cm⁻¹, respectively.[7]

-

Pyridinium Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, and C=C and C=N stretching vibrations are found in the 1600-1450 cm⁻¹ region.[8]

-

Aliphatic C-H: Stretching vibrations of the propyl linker are observed in the 2950-2850 cm⁻¹ range.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and the chemical environment of each atom.

-

¹H NMR: The protons on the pyridinium ring are deshielded due to the positive charge and typically appear at high chemical shifts (δ > 8.0 ppm). The protons of the propyl chain will show distinct signals, with those closer to the positively charged nitrogen being more deshielded.[9][10]

-

¹³C NMR: The carbon atoms of the pyridinium ring will also be deshielded. The signals for the propyl chain carbons will be in the aliphatic region, with their chemical shifts influenced by their proximity to the charged groups.[9][10]

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FTIR (cm⁻¹) |

| 1-(3-Sulfopropyl)pyridinium Inner Salt | Pyridinium-H: ~8.0-9.0Propyl-H: ~2.0-4.5 | Pyridinium-C: ~125-150Propyl-C: ~25-60 | SO₃⁻: ~1170, 1040Pyridinium: ~1630, 1480 |

Table 1: Representative Spectroscopic Data for 1-(3-Sulfopropyl)pyridinium Inner Salt. (Note: Actual chemical shifts and peak positions can vary depending on the solvent and instrument.)

Determination of Isoelectric Point (pI) by Potentiometric Titration

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For sulfopropyl pyridinium compounds, the pI is influenced by the pKa of the pyridinium proton and the sulfonate group. However, since the sulfonate is a strong acid anion and the pyridinium is a permanently charged cation, the zwitterionic form is stable over a wide pH range.[11] Potentiometric titration can be used to determine the pKa values of any weakly acidic or basic groups that might be present in modified versions of these compounds.[12][13][14]

Experimental Protocol for Potentiometric Titration: [12]

-

Dissolve a known concentration of the sulfopropyl pyridinium compound in deionized water.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa values can be determined from the midpoint of the buffer regions in the titration curve. The pI can then be calculated from the relevant pKa values.

Factors Influencing Zwitterionic Properties

The behavior of sulfopropyl pyridinium zwitterions in solution is highly dependent on the surrounding environment.

pH-Dependent Solubility

While zwitterions are generally highly soluble in water due to their polarity, their solubility can be influenced by pH, especially if they contain additional pH-sensitive functional groups. For the basic sulfopropyl pyridinium structure, the zwitterionic state is maintained over a broad pH range, leading to good aqueous solubility. However, at very low pH, protonation of the sulfonate group could theoretically occur, and at very high pH, deprotonation of the pyridinium ring is not possible. Therefore, significant changes in solubility due to pH are less pronounced compared to zwitterions with weakly acidic or basic groups.

"Anti-Polyelectrolyte" Effect

Unlike polyelectrolytes, which typically expand in water and contract upon the addition of salt, zwitterionic polymers often exhibit an "anti-polyelectrolyte" effect. In pure water, the strong intramolecular and intermolecular electrostatic attractions between the positive and negative charges cause the polymer chains to adopt a more compact conformation, sometimes leading to insolubility. The addition of a salt screens these electrostatic interactions, allowing the polymer chains to relax and expand, which increases their solubility.[2] This behavior is a hallmark of zwitterionic polymers.

Applications in Drug Development

The unique properties of sulfopropyl pyridinium zwitterions make them highly valuable in various aspects of drug development.

Drug Delivery Systems

Zwitterionic polymers are excellent candidates for creating "stealth" drug delivery systems.[15][16][17] The tightly bound water layer around the zwitterionic surface effectively prevents the non-specific adsorption of proteins and other biomolecules, a phenomenon known as biofouling. This "stealth" property helps to:

-

Prolong Circulation Time: By evading the immune system, drug-loaded nanoparticles coated with zwitterionic polymers can circulate in the bloodstream for longer periods, increasing the probability of reaching the target site.[15]

-

Enhance Biocompatibility: The resistance to protein adsorption minimizes inflammatory responses and improves the overall biocompatibility of the delivery system.

-

Enable Controlled Release: The responsive nature of some zwitterionic polymers to stimuli like pH can be exploited to trigger drug release at specific sites, such as in the acidic microenvironment of a tumor.[16]

Caption: Role of sulfopropyl pyridinium zwitterions in drug delivery.

Pharmaceutical Excipients

Sulfopropyl pyridinium compounds can also be used as excipients in pharmaceutical formulations.[18] Their high solubility and biocompatibility make them suitable as:

-

Solubilizing Agents: They can improve the solubility of poorly water-soluble drugs.

-

Stabilizing Agents: They can help to stabilize drug formulations, preventing aggregation or degradation of the active pharmaceutical ingredient (API).[19]

-

Binders in Tablets: In their polymeric form, they can act as binders in oral solid dosage forms.[18]

Zwitterionic Stationary Phases in Chromatography

The unique properties of sulfopropyl pyridinium zwitterions have been successfully exploited in the development of stationary phases for hydrophilic interaction liquid chromatography (HILIC).[6][11][20][21]

-

Mechanism of Separation: In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.

-

Advantages of Zwitterionic Phases:

-

Reduced Non-Specific Interactions: The overall neutral charge of the zwitterionic surface minimizes undesirable electrostatic interactions with charged analytes, leading to improved peak shapes and reproducibility.[11]

-

Unique Selectivity: The presence of both positive and negative charges allows for a unique selectivity based on the analyte's polarity, charge, and size.[21]

-

Broad Applicability: Zwitterionic HILIC columns are suitable for the separation of a wide range of polar compounds, including pharmaceuticals, metabolites, and biomolecules.

-

Conclusion: A Future of Balanced Charges

Sulfopropyl pyridinium compounds represent a compelling class of zwitterions with a well-defined structure-property relationship. Their synthesis is accessible, their characterization is straightforward with standard analytical techniques, and their applications, particularly in the pharmaceutical arena, are expanding rapidly. The ability to precisely tune their properties through chemical modification opens up a vast design space for creating novel materials with tailored functionalities. As our understanding of the subtle interplay between their zwitterionic nature and their environment deepens, we can expect to see sulfopropyl pyridinium compounds play an increasingly important role in the development of next-generation drug delivery systems, advanced analytical tools, and biocompatible materials. The future is indeed bright for these molecules that have mastered the art of charge balance.

References

-

Ataman Kimya. (n.d.). 1-(2-HYDROXY-3-SULFOPROPYL)-PYRIDINIUM BETAINE. Retrieved from [Link]

- Ausimont S.p.A. (1997). Process for the preparation of 1-(3-sulphopropyl)-pyridinium-betaine. Google Patents.

- Gokmen, M. T., et al. (2025).

-

Gotor, R., et al. (n.d.). 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of pyridinium-based ionic liquids [HPyr][Br], [HPyr][TFA],.... Retrieved from [Link]

- Waters Corporation. (2021).

- Zhang, L., et al. (2018). Novel zwitterionic vectors: Multi-functional delivery systems for therapeutic genes and drugs. Acta Pharmaceutica Sinica B, 8(1), 30-40.

- Lowe, A. B., & McCormick, C. L. (2002). Synthesis and Properties of Low-Polydispersity Poly(sulfopropylbetaine)s and Their Block Copolymers. In Controlled Radical Polymerization (Vol. 854, pp. 183-197). American Chemical Society.

-

Li, F., et al. (2019). Preparation and comparison of three zwitterionic stationary phases for hydrophilic interaction liquid chromatography. PubMed. Retrieved from [Link]

- P., Thakral, S., & Singh, K. K. (2021). Excipients in Pharmaceutical Additive Manufacturing: A Comprehensive Exploration of Polymeric Material Selection for Enhanced 3D Printing. MDPI.

-

Alarcon, C. D., et al. (2025). Structure-Property Relationships in Zwitterionic Pyridinium-Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety | Request PDF. Retrieved from [Link]

-

ZwitterCo. (2025). Zwitterions in Drug Delivery. Retrieved from [Link]

-

Chromatography Today. (2013). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Retrieved from [Link]

- Alarcon, C. D., et al. (2025). Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. MDPI.

-

ResearchGate. (n.d.). Potentiometric titration curves and their first derivatives of a few cationic surfactants solutions ( c = 4 × 10 - ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). In Situ Polymerization of Zwitterions on Therapeutic Proteins to Enable Their Effective Oral Delivery | Request PDF. Retrieved from [Link]

- Ausimont S.p.A. (1998). Synthetic method for making pyridin-propyl-sulphobetaine without any risks for the human beings and the environment. Google Patents.

- Ivanov, I. G., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- Gorsh, M., et al. (2024). Current Status and Future Perspectives of Betaine and Betaine-Based Natural Deep Eutectic Solvents: A Review. MDPI.

- Liu, G., et al. (2016). Multiple pH responsive zwitterionic micelles for stealth delivery of anticancer drugs.

-

Rochefort, S. (n.d.). Polymer Synthesis.pdf. Oregon State University. Retrieved from [Link]

- Exploration of the Solubility Hyperspace of Selected Active Pharmaceutical Ingredients in Choline- and Betaine-Based Deep Eutectic Solvents: Machine Learning Modeling and Experimental Valid

-

Waters Corporation. (2025). Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic–inorganic particles. ResearchGate. Retrieved from [Link]

- K., S., & M., K. (2022). Study of vibrational spectra of zwitterionic 3-Aminobutanoic acid, as supported by DFT calculations. World Journal of Advanced Research and Reviews.

-

HMDB. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000043). Retrieved from [Link]

- F., B., & J., M. (2012).

-

Chemistry LibreTexts. (2023). 2: Potentiometric Titrations (Experiment). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of pyridinium fluorosulfonate. Retrieved from [Link]

-

Liu, R., et al. (2016). Enhanced Oral Delivery of Protein Drugs Using Zwitterion-Functionalized Nanoparticles to Overcome both the Diffusion and Absorption Barriers. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrums of betaine (A), urea (B) and BU (C); and 13 C NMR.... Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. wjarr.com [wjarr.com]

- 8. researchgate.net [researchgate.net]

- 9. 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. waters.com [waters.com]

- 12. metrohm.com [metrohm.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of the End Point in Potentiometric Titrations: Gran and Schwartz Methods [article.sapub.org]

- 15. Novel zwitterionic vectors: Multi-functional delivery systems for therapeutic genes and drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. zwitterco.com [zwitterco.com]

- 17. Multiple pH responsive zwitterionic micelles for stealth delivery of anticancer drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. hmdb.ca [hmdb.ca]

- 20. Preparation and comparison of three zwitterionic stationary phases for hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chromatographytoday.com [chromatographytoday.com]

Methodological & Application

Application Notes and Protocols: Covalent Grafting of Poly(1-(3-Sulphonatopropyl)-2-vinylpyridinium) onto Metal Surfaces for Advanced Functionalization

Introduction: Engineering Bio-Interfaces with Zwitterionic Polymer Brushes

The functionalization of metal surfaces with polymer brushes is a cornerstone of modern materials science, enabling the precise control of interfacial properties for a myriad of applications, from biomedical implants to advanced sensor technologies. Among the vast library of available polymers, zwitterionic polymers have garnered significant attention due to their unique molecular structure, which incorporates both positive and negative charges within the same repeating unit.[1] This charge balance imparts exceptional hydrophilicity and results in the formation of a tightly bound hydration layer, which is fundamental to their remarkable anti-fouling properties.

This application note provides a comprehensive guide to the "grafting-from" approach for modifying metal surfaces with poly(1-(3-Sulphonatopropyl)-2-vinylpyridinium) (pSPV), a zwitterionic polymer. The protocols detailed herein are primarily based on Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), a robust and versatile technique that allows for the growth of high-density polymer brushes with controlled thickness and architecture.[2][3][4] The principles and methodologies can be adapted for various metal substrates, including gold, titanium, and stainless steel, which are of significant interest in the development of medical devices and drug delivery systems.

The primary objective of grafting pSPV is to create surfaces that resist non-specific protein adsorption and bacterial adhesion, a critical challenge in biomedical applications.[1][5] The sulfonate and pyridinium moieties of pSPV also offer opportunities for further functionalization, such as the chelation of metal ions for antimicrobial applications or as a platform for drug conjugation.[5][6]

Chemical Principles and Mechanistic Insights

The "grafting-from" strategy involves the immobilization of an initiator on the metal surface, from which the polymer chains are subsequently grown in situ. This approach is favored over "grafting-to" (attaching pre-synthesized polymers) as it allows for significantly higher grafting densities, leading to the formation of a dense polymer brush structure.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

SI-ATRP is a controlled radical polymerization technique that relies on a reversible activation/deactivation equilibrium between a dormant species (an alkyl halide) and an active radical, catalyzed by a transition metal complex (typically copper-based).[2][3] This equilibrium maintains a low concentration of active radicals at any given time, minimizing termination reactions and allowing for the synthesis of polymers with well-defined molecular weights and low dispersity.

The key components of an SI-ATRP system for pSPV grafting are:

-

Substrate: The metal surface to be modified (e.g., gold, titanium oxide, stainless steel).

-

Initiator: A molecule capable of binding to the metal surface and initiating polymerization. For gold, thiol-containing initiators are commonly used.[6] For metal oxides, silane-based initiators are effective.[4][7]

-

Monomer: this compound (SPV).

-

Catalyst System: A copper(I) halide (e.g., CuBr or CuCl) and a ligand (e.g., a bipyridine or a multidentate amine like PMDETA or Me6TREN). A deactivator, copper(II) halide (e.g., CuBr2 or CuCl2), is often added to further control the polymerization.[2][6]

-

Solvent: A solvent system capable of dissolving all components, often a mixture of water and an organic solvent like methanol or isopropanol.[2][6]

The causality behind these choices lies in the precise control over the polymerization process that ATRP affords. The ability to tune the initiator density, catalyst concentration, and reaction time allows for the rational design of polymer brushes with specific thicknesses and functionalities.

Experimental Workflow and Protocols

The following sections provide detailed protocols for the grafting of pSPV onto gold and titanium surfaces. These protocols are based on established procedures for similar vinyl and sulfonate-containing monomers and should be optimized for specific experimental setups.

Diagram of the General Experimental Workflow

Caption: General workflow for pSPV grafting.

Protocol 1: pSPV Grafting on Gold Surfaces

This protocol utilizes a thiol-based initiator to form a self-assembled monolayer (SAM) on the gold surface, which then serves as the platform for polymer brush growth.[6]

Materials:

-

Gold-coated substrates (e.g., silicon wafers, glass slides)

-

ω-mercaptoundecyl bromoisobutyrate (initiator)

-

Ethanol (absolute)

-

This compound (SPV) monomer

-

Copper(I) bromide (CuBr)

-

Copper(II) bromide (CuBr2)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Methanol and Deionized (DI) water (solvent)

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the gold substrates by sonicating in ethanol for 15 minutes, followed by rinsing with DI water and drying under a stream of nitrogen.

-

Further clean the substrates using an oxygen plasma or piranha solution (use with extreme caution) to remove any organic contaminants.

-

-

Initiator Immobilization:

-

Prepare a 2 mM solution of ω-mercaptoundecyl bromoisobutyrate in absolute ethanol.

-

Immerse the cleaned gold substrates in the initiator solution and leave them overnight (12-18 hours) at room temperature to allow for the formation of a well-ordered SAM.

-

Remove the substrates from the solution, rinse thoroughly with ethanol to remove any physisorbed initiator, and dry under a stream of nitrogen.

-

-

SI-ATRP of SPV:

-

In a Schlenk flask, dissolve SPV monomer, CuBr2, and PMDETA in a degassed mixture of methanol and DI water (e.g., 2:1 v/v). The molar ratio of Monomer:Initiator (surface-bound):CuBr:CuBr2:PMDETA should be optimized, a typical starting point is 200:1:1:0.1:1.1.

-

Add CuBr to the flask. The solution should turn colored, indicating the formation of the Cu(I)-ligand complex.

-

Bubble nitrogen through the solution for at least 30 minutes to remove dissolved oxygen, which can terminate the polymerization.

-

Place the initiator-modified gold substrates into the reaction flask under a nitrogen atmosphere.

-

Seal the flask and place it in a thermostatically controlled oil bath at a predetermined temperature (e.g., 60 °C).

-

Allow the polymerization to proceed for the desired time (e.g., 1-24 hours). The thickness of the polymer brush is dependent on the reaction time.

-

After the desired time, remove the substrates from the reaction solution and quench the polymerization by exposing the solution to air.

-

Thoroughly rinse the substrates with DI water and ethanol to remove any non-grafted polymer and catalyst residues.

-

Dry the pSPV-grafted substrates under a stream of nitrogen.

-

Protocol 2: pSPV Grafting on Titanium Surfaces

For titanium and other metal oxide surfaces, a silane-based initiator is used to form a stable covalent bond with the surface hydroxyl groups.[4][7]

Materials:

-

Titanium substrates

-

(3-Aminopropyl)triethoxysilane (APTES)

-

α-Bromoisobutyryl bromide (BIBB)

-

Triethylamine (TEA)

-

Anhydrous toluene and dichloromethane (DCM)

-

Other materials as listed in Protocol 1.

Procedure:

-

Substrate Hydroxylation and Cleaning:

-

Clean the titanium substrates by sonicating in acetone, ethanol, and DI water (15 minutes each).

-

Activate the surface by immersing in a 2 M NaOH solution for 1 hour, followed by thorough rinsing with DI water until the pH is neutral. This step generates hydroxyl groups on the surface.

-

Dry the substrates in an oven at 110 °C for at least 1 hour.

-

-

Initiator Immobilization (Two-Step):

-

Silanization: Immerse the cleaned and dried substrates in a 2% (v/v) solution of APTES in anhydrous toluene for 2-4 hours at room temperature.[4]

-

Rinse the substrates with toluene and cure in an oven at 110 °C for 1 hour to form a stable silane layer.

-

Initiator Attachment: Immerse the APTES-modified substrates in a solution of anhydrous DCM containing TEA (as an acid scavenger) and BIBB. A typical molar ratio is 1:1.2:1.2 (APTES surface groups:TEA:BIBB). React for 2 hours at 0 °C, then allow to warm to room temperature overnight.

-

Rinse the substrates thoroughly with DCM and ethanol, then dry under a stream of nitrogen.

-

-

SI-ATRP of SPV:

-

Follow the same procedure as described in Protocol 1, step 3.

-

Surface Characterization Techniques

The successful grafting of pSPV brushes must be confirmed through a suite of surface-sensitive characterization techniques.

| Technique | Purpose | Expected Outcome for Successful Grafting |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface.[1][2][4][5][6][7] | Appearance of N 1s and S 2p peaks characteristic of the pSPV. Attenuation of the substrate signal (e.g., Au 4f or Ti 2p). |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the surface.[2][4][5][6] | Appearance of characteristic peaks for the sulfonate group (~1200 cm⁻¹ and ~1040 cm⁻¹) and the pyridinium ring.[2] |

| Ellipsometry | To measure the thickness of the grafted polymer layer.[2][4][5][6] | A measurable increase in thickness (typically 5-100 nm) that correlates with polymerization time. |

| Contact Angle Goniometry | To assess the wettability and surface energy of the modified surface.[2][4][5][6] | A significant decrease in the water contact angle, indicating a highly hydrophilic surface. |

| Atomic Force Microscopy (AFM) | To visualize the surface topography and measure roughness.[2][5][6] | A smooth and uniform surface morphology, consistent with a dense polymer brush. |

Visualization of the Grafted Surface

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Grafting poly(4-vinylpyridine) onto gold nanorods toward functional plasmonic core–shell nanostructures - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Synthesis and characterization of poly(3-sulfopropylmethacrylate) brushes for potential antibacterial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. softmatter.quimica.unlp.edu.ar [softmatter.quimica.unlp.edu.ar]

- 7. researchgate.net [researchgate.net]

Application Notes: Synthesis of Sulfobetaine 2-Vinylpyridine (SB2VP) and its Polymer

Introduction

Zwitterionic polymers, particularly polysulfobetaines, have emerged as a critical class of materials in biomedical and engineering fields. Their unique structure, containing both a positive and a negative charge on the same monomer unit, imparts exceptional properties such as high hydrophilicity and remarkable resistance to nonspecific protein adsorption and biofilm formation. Poly(sulfobetaine 2-vinylpyridine) (pSB2VP), the subject of this guide, is a prominent member of this family. It is synthesized from the SB2VP monomer, which is derived from 2-vinylpyridine and 1,3-propanesultone. The resulting polymer is explored for applications ranging from antifouling coatings for medical devices and marine surfaces to selective layers in advanced filtration membranes and platforms for drug delivery.[1][2]

This document provides a comprehensive, field-tested protocol for the synthesis of the sulfobetaine 2-vinylpyridine (SB2VP) monomer and its subsequent free-radical polymerization to yield pSB2VP. The protocols are designed for clarity and reproducibility, with an emphasis on the causality behind experimental choices to ensure both safety and success.

Part 1: Synthesis of Sulfobetaine 2-Vinylpyridine (SB2VP) Monomer

Reaction Principle

The synthesis of the SB2VP monomer is achieved through the quaternization of 2-vinylpyridine. This is a classic nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of the pyridine ring attacks the terminal carbon of the 1,3-propanesultone ring. This attack leads to the opening of the strained sultone ring, forming a stable zwitterionic sulfobetaine structure.[2][3]

Caption: Reaction scheme for the synthesis of SB2VP monomer.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 2-Vinylpyridine (≥97%) | Round-bottom flask (100 mL or 250 mL) |

| 1,3-Propanesultone (≥98%) | Magnetic stirrer and stir bar |

| Acetonitrile (anhydrous) | Oil bath with temperature controller |

| Diethyl ether (anhydrous) | Condenser |

| Nitrogen gas supply | Schlenk line or nitrogen balloon setup |

| Büchner funnel and filter flask | |

| Vacuum oven |

IMPORTANT SAFETY NOTICE: 1,3-Propanesultone is a toxic and suspected carcinogen and mutagen.[4][5][6] All handling must be performed inside a certified chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[6] Consult the Safety Data Sheet (SDS) before use.[4][5][8]

Detailed Synthesis Protocol

-

Reaction Setup: Place a magnetic stir bar into a 100 mL round-bottom flask. Dry the flask thoroughly in an oven and allow it to cool under a stream of nitrogen.

-

Addition of Reagents: Inside a chemical fume hood, add 50 mL of anhydrous acetonitrile to the flask. Subsequently, add 5 mL of 2-vinylpyridine followed by 4.76 mL of 1,3-propanesultone.[2]

-

Inert Atmosphere: Seal the flask with a rubber septum, and purge the system with nitrogen gas for approximately 20 minutes.[2] This can be done by inserting a needle connected to a nitrogen line and another needle as an outlet. After purging, maintain a positive nitrogen pressure using a balloon.

-

Rationale: An inert atmosphere prevents potential polymerization of the vinyl group, which can be initiated by oxygen, light, or heat.[10]

-

-

Reaction Conditions: Immerse the flask in a preheated oil bath set to 60°C. Stir the mixture vigorously.[2]

-

Reaction Progression: A pale-yellow solid will begin to precipitate from the solution. Allow the reaction to proceed for 24 hours to ensure maximum conversion.[2]

-

Product Isolation: After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid generously with anhydrous diethyl ether (2-3 times). For thorough purification, the filtered product can be stirred in diethyl ether for several hours, then re-filtered.[2]

-

Rationale: Diethyl ether is used to wash away any unreacted starting materials and solvent residues, as the zwitterionic product is insoluble in it.

-

-

Drying: Dry the purified pale-yellow solid in a vacuum oven at 40°C for 24 hours to remove all residual solvent.[2] The expected yield is approximately 79%.[2]

-

Storage: Store the final SB2VP monomer in a cool, dark, and dry place. For long-term storage, adding a polymerization inhibitor like BHT is recommended.[9]

Part 2: Polymerization of Sulfobetaine 2-Vinylpyridine (pSB2VP)

Polymerization Principle

The polymerization of the SB2VP monomer is conducted via free-radical polymerization.[1][11] The process is initiated by the thermal decomposition of an initiator, such as Azobisisobutyronitrile (AIBN), which generates free radicals. These radicals attack the vinyl group of the SB2VP monomer, initiating a chain reaction that propagates to form the high molecular weight polymer, pSB2VP.

Caption: Workflow for the free-radical polymerization of SB2VP.

Materials and Equipment

| Reagents & Solvents | Equipment |

| SB2VP monomer | Schlenk flask or round-bottom flask |

| Dimethyl sulfoxide (DMSO, anhydrous) | Magnetic stirrer and stir bar |

| Azobisisobutyronitrile (AIBN) | Oil bath with temperature controller |

| Ethanol | Schlenk line or nitrogen balloon setup |

| Hexane | Centrifuge or filtration apparatus |

| Vacuum oven |

Detailed Polymerization Protocol

-

Reactant Preparation: In a Schlenk flask, dissolve 3.0 g of the synthesized SB2VP monomer in 60 mL of anhydrous DMSO with continuous stirring. Add 0.01 g of AIBN to the solution.

-

Rationale: DMSO is a suitable polar aprotic solvent that can dissolve the zwitterionic monomer, creating a homogeneous solution for polymerization. AIBN is a common thermal initiator that decomposes at a convenient rate at 70°C.[11]

-

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with nitrogen gas.

-

Rationale: Oxygen is a radical scavenger and can inhibit or terminate the polymerization reaction. Removing it is crucial for achieving high molecular weight polymer and reproducible results.

-

-

Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for 24 hours. The solution will become noticeably more viscous as the polymer forms.

-

Termination: After 24 hours, stop the reaction by removing the flask from the heat and exposing the solution to air.

-

Purification: Precipitate the resulting polymer by slowly adding the viscous DMSO solution into a large excess of a 50:50 (v/v) ethanol/hexane mixture with vigorous stirring. A white, fibrous polymer will precipitate.

-

Rationale: pSB2VP is insoluble in less polar solvents like ethanol and hexane. This step separates the polymer from the DMSO solvent and any unreacted monomer.

-

-

Isolation and Washing: Collect the polymer by filtration or centrifugation. Wash the polymer multiple times with the ethanol/hexane mixture to ensure the complete removal of impurities.

-

Drying: Dry the final pSB2VP polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Summary of Reaction Parameters

| Parameter | Monomer Synthesis (SB2VP) | Polymerization (pSB2VP) |

| Key Reagents | 2-Vinylpyridine, 1,3-Propanesultone | SB2VP, AIBN |

| Solvent | Acetonitrile | DMSO |

| Temperature | 60°C | 70°C |

| Time | 24 hours | 24 hours |

| Atmosphere | Inert (Nitrogen) | Inert (Nitrogen) |

| Purification | Washing with Diethyl Ether | Precipitation in Ethanol/Hexane |

| Typical Yield | ~79%[2] | ~68% (Varies) |

Characterization

A thorough characterization of both the monomer and the final polymer is essential to validate the success of the synthesis.

-

Monomer (SB2VP):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure, ensuring the quaternization of the pyridine ring and the opening of the sultone.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic peaks for the sulfonate group (S=O stretching around 1190 and 1030 cm⁻¹) and the pyridinium ring.[2]

-

Mass Spectrometry (MS): To confirm the molecular weight of the monomer.

-

-

Polymer (pSB2VP):

-

NMR Spectroscopy: ¹H NMR will show the disappearance of the vinyl proton signals and the appearance of broad peaks corresponding to the polymer backbone.[12][13]

-

FTIR Spectroscopy: The spectrum will be similar to the monomer but may show broadening of peaks. The key functional groups (sulfonate, pyridinium ring) should be present.[14][15] The disappearance of the C=C stretching vibration around 1640 cm⁻¹ indicates successful polymerization.[2]

-

Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to assess the thermal stability and glass transition temperature of the polymer.[2]

-

References

-

ResearchGate. (n.d.). Synthesis and Properties of Poly(4-vinylpyridine-co-styrene) with Sulfobetaine Moieties | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Epimerization and NMR Spectra of Poly(2-vinylpyridine). Retrieved from [Link]

-

ACS Publications. (n.d.). Self-Assembling Zwitterionic Copolymers as Membrane Selective Layers with Excellent Fouling Resistance: Effect of Zwitterion Chemistry. Retrieved from [Link]

-

MDPI. (2025). Preparation of Zwitterionic Sulfobetaines and Study of Their Thermal Properties and Nanostructured Self-Assembling Features. Retrieved from [Link]

-

ResearchGate. (n.d.). Sulfo-and carboxybetaine-containing polyampholytes based on Poly(2-vinyl pyridine)s: Synthesis and solution behavior. Retrieved from [Link]

-

RSC Publishing. (n.d.). Zwitterionic copolymer additive architecture affects membrane performance: fouling resistance and surface rearrangement in saline solutions. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Polymerization of Zwitterionic Sulphobetaine Methacrylate and Modification of Contact Lens Substrate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Zwitterionic monomers as stabilizers for high solids content polymer colloids for high-performance coatings applications. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of poly(sulfobetaine methacrylate)s P-1-P-8 in D 2 O.... Retrieved from [Link]

-

ILO and WHO. (2021). ICSC 1524 - 1,3-PROPANE SULTONE. Retrieved from [Link]

-

NIH. (n.d.). Rapid fabrication of zwitterionic sulfobetaine vinylimidazole-based monoliths via photoinitiated copolymerization for hydrophilic interaction chromatography. Retrieved from [Link]

-

MDPI. (2019). Synthesis of Poly(3-vinylpyridine)-Block-Polystyrene Diblock Copolymers via Surfactant-Free RAFT Emulsion Polymerization. Retrieved from [Link]

-

MDPI. (2021). Characterization of Composition and Structure–Property Relationships of Commercial Post-Consumer Polyethylene and Polypropylene Recyclates. Retrieved from [Link]

-

UGA Research. (n.d.). 1-3Propanesultone-1120-71-4. Retrieved from [Link]

-

Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and flocculation performance of zwitterionic copolymer of acrylamide and 4-vinylpyridine propylsulfobetaine | Request PDF. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. ICSC 1524 - 1,3-PROPANE SULTONE [chemicalsafety.ilo.org]

- 7. research.uga.edu [research.uga.edu]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]